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Compound Name:
4-Bromo-1-chloro-2-

isopropoxybenzene

Cat. No.: B2428875 Get Quote

An In-depth Technical Guide to 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7)

Abstract
4-Bromo-1-chloro-2-isopropoxybenzene is a halogenated aromatic ether that serves as a

highly versatile and valuable building block in modern organic synthesis. Its unique substitution

pattern, featuring three distinct functional handles—a bromine atom, a chlorine atom, and an

isopropoxy group—provides medicinal chemists and material scientists with a powerful scaffold

for constructing complex molecular architectures. The bromine site is primed for metal-

catalyzed cross-coupling reactions, the chlorine offers a potential site for nucleophilic aromatic

substitution, and the isopropoxy group sterically and electronically modulates the phenyl ring.

This guide provides a comprehensive technical overview of its chemical properties, a robust

and logical synthesis protocol, its strategic applications in research and development, and

essential safety information for laboratory professionals.

Compound Identification and Physicochemical
Profile
Clarity in identification is paramount in chemical synthesis. 4-Bromo-1-chloro-2-
isopropoxybenzene is defined by the CAS Registry Number 637022-52-7.[1][2] It is important

to distinguish this isomer from the structurally related 4-Bromo-2-chloro-1-isopropoxybenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2428875?utm_src=pdf-interest
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=97898
https://www.matrixscientific.com/product/buy-4-bromo-1-chloro-2-isopropoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(CAS 201849-21-0), where the positions of the chloro and isopropoxy substituents are

reversed.[3][4] All data and protocols herein pertain strictly to the 637022-52-7 isomer.

Key identifiers and properties are summarized below for rapid reference and verification.

Identifier Value Source

CAS Number 637022-52-7 [1][2]

IUPAC Name
4-bromo-1-chloro-2-(propan-2-

yloxy)benzene

Synonyms
4-bromo-1-chloro-2-

isopropoxybenzene

Molecular Formula C₉H₁₀BrClO [1]

Molecular Weight 249.53 g/mol [1]

InChI Key
JJGQFOSYETWZLC-

UHFFFAOYSA-N

Canonical SMILES
CC(C)OC1=C(C=C(C=C1)Br)

Cl
[3]

Physical Form Liquid

Typical Purity ≥97-98% [1]

Storage

Store sealed in a dry

environment at room

temperature.

A Validated Approach to Synthesis: The Williamson
Etherification Route
While industrial-scale synthesis protocols are often proprietary, a reliable and fundamentally

sound method for preparing 4-Bromo-1-chloro-2-isopropoxybenzene is the Williamson ether

synthesis. This classic reaction provides a high-yielding and clean pathway from a readily

available phenolic precursor. The causality of this choice rests on the high nucleophilicity of the
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phenoxide ion and the efficient Sₙ2 displacement on the secondary carbon of an isopropyl

halide.

Mechanistic Rationale
The synthesis proceeds in two conceptual steps:

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to

deprotonate the acidic hydroxyl group of the starting material, 4-bromo-1-chloro-2-phenol.

This in-situ formation of the potassium phenoxide is critical, as the resulting anion is a far

more potent nucleophile than the neutral phenol. The choice of K₂CO₃ is strategic; it is

strong enough to effect deprotonation, yet mild enough to prevent side reactions, and its

insolubility in some organic solvents can help drive the reaction to completion.

Nucleophilic Substitution (Sₙ2): The generated phenoxide attacks the electrophilic carbon of

an isopropyl halide (e.g., 2-bromopropane). This concerted, one-step displacement reaction

forms the desired ether linkage and a halide salt byproduct. A polar aprotic solvent like

acetone or N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺)

without solvating the nucleophile, thereby maximizing its reactivity.

Proposed Laboratory-Scale Protocol
Starting Material: 4-bromo-1-chloro-2-phenol Reagents: 2-bromopropane, Anhydrous

Potassium Carbonate (K₂CO₃), Acetone (anhydrous)

Step-by-Step Procedure:

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add 4-bromo-1-chloro-2-phenol (1.0 eq).

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to

create a slurry (approx. 0.2 M concentration relative to the phenol).

Alkylation: While stirring vigorously, add 2-bromopropane (1.2 eq) to the mixture via syringe.

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-

18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by

observing the consumption of the starting phenol.
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Workup: After cooling to room temperature, filter the reaction mixture to remove the solid

K₂CO₃ and potassium bromide byproduct. Wash the solid cake with a small amount of

acetone.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The

resulting oil can be purified by vacuum distillation or column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to afford the pure 4-bromo-1-chloro-2-
isopropoxybenzene.

Synthesis Workflow Diagram
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Caption: Williamson ether synthesis workflow for 4-Bromo-1-chloro-2-isopropoxybenzene.
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Strategic Applications in Research and Drug
Development
The utility of 4-Bromo-1-chloro-2-isopropoxybenzene stems from its capacity to undergo

selective, sequential chemical modifications, making it a valuable intermediate.[5][6] The

differential reactivity of its functional groups allows for controlled and predictable synthetic

transformations.

Cross-Coupling Reactions (Br site): The carbon-bromine bond is the most reactive site for

metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille,

Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon

and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for

assembling complex molecular frameworks.

Nucleophilic Aromatic Substitution (Cl site): While less reactive than the bromine in cross-

coupling, the chlorine atom can be displaced by strong nucleophiles under forcing conditions

(high temperature/pressure), a process activated by the electron-withdrawing nature of the

adjacent halogens.

Scaffold Modification: The isopropoxy group provides steric bulk and influences the

electronic nature of the ring, which can be crucial for tuning the pharmacological properties

(e.g., solubility, metabolic stability, receptor binding) of a target molecule.

Conceptual Synthesis Pathway
The following diagram illustrates a hypothetical, yet chemically logical, pathway where 4-
Bromo-1-chloro-2-isopropoxybenzene is used as a starting scaffold to build a more complex,

drug-like molecule.

Step 1: C-C Bond Formation Step 2: C-N Bond Formation

4-Bromo-1-chloro-
2-isopropoxybenzene

Suzuki Coupling
(Boronic Acid, Pd Catalyst)

Aryl-Substituted
Intermediate

Forms new C-C bond
at Br position Buchwald-Hartwig Amination

(Amine, Pd Catalyst)
Complex Drug-like

Scaffold

Forms new C-N bond
at Cl position (harsher conditions)
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Click to download full resolution via product page

Caption: Conceptual use as a scaffold in multi-step organic synthesis.

Safety, Handling, and Storage
As with all halogenated organic compounds, proper handling of 4-Bromo-1-chloro-2-
isopropoxybenzene is essential. While a full chemical safety assessment is not publicly

available, data from suppliers and structurally similar compounds provide a basis for safe

laboratory practices.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2428875?utm_src=pdf-body-img
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://www.benchchem.com/product/b2428875?utm_src=pdf-body
https://www.keyorganics.net/app/uploads/sds/DS-9603_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Aspect Recommendation Reference

GHS Signal Word Warning

Personal Protective Equipment

(PPE)

Wear appropriate protective

eyeglasses or chemical safety

goggles, chemical-resistant

gloves (e.g., nitrile), and a lab

coat.

[8]

Handling

Use in a well-ventilated area or

a chemical fume hood. Avoid

contact with skin, eyes, and

clothing. Wash hands

thoroughly after handling.

Avoid ingestion and inhalation.

[8]

Storage

Store in a tightly sealed

container in a cool, dry, and

well-ventilated area away from

incompatible substances like

strong oxidizing agents.

[8]

First Aid (Eyes)

Immediately flush eyes with

plenty of water for at least 15

minutes, occasionally lifting the

upper and lower eyelids. Seek

medical attention.

[8]

First Aid (Skin)

Flush skin with plenty of soap

and water for at least 15

minutes while removing

contaminated clothing. Seek

medical attention if irritation

develops.

[8]
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First Aid (Ingestion)

Do NOT induce vomiting. If the

person is conscious, rinse their

mouth with water and drink 2-4

cupfuls of water or milk. Seek

immediate medical attention.

[8]

First Aid (Inhalation)

Remove from exposure to

fresh air immediately. If

breathing is difficult, administer

oxygen. If not breathing, give

artificial respiration. Seek

medical attention.

[8]

Conclusion
4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7) is a strategically designed

chemical intermediate with significant potential for researchers in drug discovery and materials

science. Its well-defined reactive sites allow for predictable and selective transformations,

enabling the efficient construction of novel and complex molecules. Understanding its

properties, synthesis, and reactive potential empowers scientists to leverage this building block

to its fullest extent, accelerating the development of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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